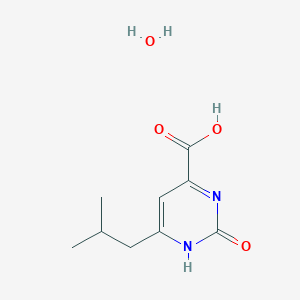

6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate

Description

Chemical Identity:

6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate (CAS: 1609396-45-3) is a pyrimidine derivative characterized by a 2-oxo-1,2-dihydropyrimidine core substituted with an isobutyl group at position 6 and a carboxylic acid moiety at position 4 . The hydrate form indicates the presence of water molecules in its crystalline structure, which may enhance solubility or stability.

Applications and Availability:

This compound is commercially available (e.g., AB214154-1g from abcr) at 95% purity, suggesting its use in pharmaceutical or agrochemical research as an intermediate or reference standard . Its structural features—such as the oxo group and isobutyl substituent—make it a candidate for studying hydrogen-bonding interactions or lipophilicity in drug design.

Propriétés

IUPAC Name |

6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.H2O/c1-5(2)3-6-4-7(8(12)13)11-9(14)10-6;/h4-5H,3H2,1-2H3,(H,12,13)(H,10,11,14);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMFKCGCLKCZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NC(=O)N1)C(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate typically involves the reaction of isobutylamine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often require a controlled temperature and pH to ensure the correct formation of the pyrimidine ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are carefully monitored to maintain product purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

Substitution: This reaction involves replacing one functional group with another, which can significantly modify the compound’s behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can result in a wide variety of products, depending on the substituents introduced .

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

- Antimicrobial Activity : Studies have suggested that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate have shown effectiveness against various bacterial strains and fungi. This makes them potential candidates for developing new antimicrobial agents .

- Anticancer Properties : Research indicates that certain pyrimidine derivatives can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. Preliminary studies on related compounds suggest that 6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate may possess similar anticancer properties, warranting further investigation into its mechanism of action .

- Enzyme Inhibition : Pyrimidine derivatives are known to act as enzyme inhibitors in various biochemical pathways. This compound may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in treating metabolic disorders .

Applications in Agriculture

- Herbicidal Activity : Some studies have explored the herbicidal potential of pyrimidine derivatives. The structural attributes of 6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate suggest it could be effective against certain weed species, contributing to integrated pest management strategies in agriculture .

- Plant Growth Regulators : Research into plant growth regulators has indicated that similar compounds can enhance growth and yield in crops by modulating hormonal pathways. This compound's application as a growth regulator could improve agricultural productivity .

Applications in Material Science

- Polymer Chemistry : The unique chemical structure of 6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength .

- Nanotechnology : Its potential use in nanomaterials has been investigated due to its ability to form stable complexes with metal ions, which can be exploited in creating nanocomposites for various applications including electronics and catalysis .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with nucleic acids or proteins .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Pyrimidinecarboxylic Acids

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between the target compound and related pyrimidine derivatives:

Key Research Findings

a) Substituent Effects on Reactivity and Solubility

- The oxo group at position 2 in the target compound and 1048922-47-9 facilitates keto-enol tautomerism, which may influence binding to biological targets or metal ions .

- The isobutyl group (vs.

- The chloro group in 89581-58-8 allows for nucleophilic substitution reactions, making it a versatile intermediate in synthetic chemistry .

b) Hydrate vs. Anhydrous Forms

The hydrate form of 1609396-45-3 likely improves aqueous solubility compared to its anhydrous counterpart, a critical factor in formulation development .

Data Tables for Comparative Assessment

Table 1: Physicochemical Properties

| Property | 1609396-45-3 (Target) | 938458-90-3 | 1048922-47-9 | 89581-58-8 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~212.21 (anhydrous) | 195.22 | 230.22 | 186.60 |

| Key Functional Groups | Oxo, carboxylic acid | Amino, carboxylic acid | Oxo, carboxylic acid | Chloro, carboxylic acid |

| Solubility (Predicted) | Moderate (hydrate) | High (polar amino group) | Low (phenyl group) | Moderate (chloro) |

Table 2: Commercial and Research Utility

Activité Biologique

6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate (CAS Number: 1609396-45-3) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an isobutyl group and a keto group, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that 6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Preliminary investigations into the anticancer activity of this compound have shown promise. In cell line studies, it was observed to induce apoptosis in cancer cells through the activation of caspase pathways. Specifically:

- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer)

The compound demonstrated IC50 values of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating a moderate level of cytotoxicity .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, administration resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that it may inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

The biological activities of 6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.

- Modulation of Cytokine Production : Reduction in pro-inflammatory cytokines suggests a role in modulating immune responses.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Effective against Staphylococcus aureus with MIC = 32 µg/mL |

| Study B | Anticancer | Induced apoptosis in HeLa cells (IC50 = 15 µM) |

| Study C | Anti-inflammatory | Reduced TNF-alpha and IL-6 levels in vivo |

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclocondensation of substituted pyrimidine precursors with carboxylic acid derivatives. For example, outlines a protocol using palladium or copper catalysts in solvents like DMF or toluene under reflux. Optimization should focus on:

- Catalyst loading : Start with 5 mol% and adjust based on TLC/HPLC monitoring.

- Solvent polarity : Test aprotic solvents (e.g., DMF vs. toluene) to balance reaction rate and yield .

- Temperature : Gradual heating (e.g., 80–110°C) minimizes side reactions.

Post-synthesis, hydrate formation can be achieved via crystallization in aqueous-organic solvent mixtures (e.g., ethanol/water) .

Q. Which spectroscopic techniques are critical for confirming the structure and hydration state of this compound?

Methodological Answer:

- NMR : - and -NMR to verify the pyrimidine ring protons (δ 6.5–8.5 ppm) and isobutyl group signals (δ 0.8–1.5 ppm) .

- IR : Confirm carbonyl stretches (C=O at ~1640–1680 cm) and hydrate O–H bonds (~3300 cm) .

- TGA/DSC : Quantify hydrate water loss (typically 5–15% mass loss below 150°C) .

- X-ray crystallography : Resolve hydrogen-bonding networks between the hydrate and carboxylic acid groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation using fume hoods (P201, P202) .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes (P101, P103) .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrate decomposition .

Q. How can researchers assess the solubility and stability of this compound in various solvents?

Methodological Answer:

- Solubility screening : Use the shake-flask method in solvents (e.g., DMSO, ethanol, water) at 25°C and 37°C, analyzing via UV-Vis or HPLC .

- Stability testing : Incubate solutions at pH 1–13 for 24–72 hours, monitoring degradation via LC-MS. Hydrate stability is pH-sensitive; acidic conditions may promote dehydration .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states at the B3LYP/6-31G(d) level. Focus on the C4-carboxylic acid group’s electrophilicity .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

- Solvent effects : Apply COSMO-RS to predict solvation energies in polar aprotic vs. protic solvents .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?

Methodological Answer:

- Conformational analysis : Use NOESY NMR to identify dominant conformers (e.g., syn vs. anti arrangements of the hydrate) and compare with DFT-optimized structures .

- Dynamic effects : Account for temperature-dependent spectral broadening (e.g., variable-temperature NMR) .

- Error checking : Cross-validate computational parameters (e.g., basis sets, solvent models) with experimental conditions .

Q. How can polymorph screening improve the hydrate’s crystallinity for formulation studies?

Methodological Answer:

- High-throughput screening : Test 50+ solvent/antisolvent combinations (e.g., acetone/water, THF/heptane) using robotic crystallization platforms .

- Crystal engineering : Introduce co-formers (e.g., nicotinamide) to stabilize specific hydrate forms via hydrogen bonding .

- PXRD : Compare experimental diffractograms with simulated patterns from Mercury CSD .

Q. What experimental designs validate the compound’s biological activity while minimizing false positives?

Methodological Answer:

- Dose-response assays : Use 3D cell cultures or organoids to mimic in vivo conditions. Include positive/negative controls (e.g., doxorubicin for cytotoxicity) .

- Off-target screening : Employ kinome-wide profiling or thermal shift assays to identify non-specific binding .

- Hydrate stability in media : Pre-incubate the compound in PBS or DMEM at 37°C for 24 hours to assess decomposition before bioassays .

Q. How do hydration/dehydration cycles impact the compound’s physicochemical properties?

Methodological Answer:

- Dynamic vapor sorption (DVS) : Measure water uptake/loss at 25°C and 40–90% relative humidity .

- Reversibility testing : After dehydration (e.g., oven-drying at 50°C), rehydrate in controlled humidity chambers and monitor structural recovery via PXRD .

- Dissolution testing : Compare dissolution rates of hydrated vs. anhydrous forms using USP apparatus II .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.